REACTION_SMILES
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[OH:20][N+:21]([O-:22])=[O:23].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19].[c:1]1([C:11](=[O:12])[O:13][CH3:14])[cH:2][cH:3][c:4]([C:7](=[O:8])[O:9][CH3:10])[cH:5][cH:6]1>>[c:1]1([C:11](=[O:12])[O:13][CH3:14])[cH:2][c:3]([N+:21](=[O:20])[O-:22])[c:4]([C:7](=[O:8])[O:9][CH3:10])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)OC)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)OC)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |